Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide

DNA minor-groove binding molecular docking antitumor drug design

Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide (CAS 2138084-16-7) is a 2,4,5-trisubstituted thiazole building block, commercially supplied as a dihydrobromide salt (≥95% purity, molecular weight 376.11 g/mol). The compound features a primary aminoethyl side chain at the 2-position, methyl at the 5-position, and an ethyl carboxylate at the 4-position of the thiazole ring.

Molecular Formula C9H16Br2N2O2S
Molecular Weight 376.11
CAS No. 2138084-16-7
Cat. No. B2594870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide
CAS2138084-16-7
Molecular FormulaC9H16Br2N2O2S
Molecular Weight376.11
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)CCN)C.Br.Br
InChIInChI=1S/C9H14N2O2S.2BrH/c1-3-13-9(12)8-6(2)14-7(11-8)4-5-10;;/h3-5,10H2,1-2H3;2*1H
InChIKeyYUYZGHVSBDXTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide: A Differentiated Building Block for DNA-Targeted Antitumor Lead Discovery


Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide (CAS 2138084-16-7) is a 2,4,5-trisubstituted thiazole building block, commercially supplied as a dihydrobromide salt (≥95% purity, molecular weight 376.11 g/mol) . The compound features a primary aminoethyl side chain at the 2-position, methyl at the 5-position, and an ethyl carboxylate at the 4-position of the thiazole ring. This substitution pattern places it within the 2-substituted aminothiazole-4-carboxylate chemotype, a scaffold with documented DNA minor-groove binding capacity structurally related to the antitumor antibiotic netropsin [1]. The aminoethyl side chain provides a flexible, protonatable linker that distinguishes this compound from simpler 2-amino-thiazole-4-carboxylates by enabling both ionic and hydrogen-bonding interactions with biological targets.

Why In-Class Substitution of Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide Is Scientifically Unjustifiable


Within the 2-aminothiazole-4-carboxylate family, small structural variations produce large differences in DNA-binding energy, antitumor potency, and target selectivity that cannot be predicted from chemical similarity alone. In molecular docking studies of 2-substituted aminothiazole-4-carboxylates against the DNA minor groove, the length and flexibility of the 2-position side chain directly control the conformational energy penalty upon binding: longer aminoalkyl tethers such as aminoethyl exhibit lower strain energy than shorter amino linkers or bulkier substituted amines, enabling deeper minor-groove penetration and superior H-bond geometry with adenine N3 and thymine O2 acceptor sites [1]. Furthermore, the methyl substituent at the 5-position contributes electron-donating inductive effects that modulate the π-electron density of the thiazole ring and the pKa of the 2-amino group, parameters that directly govern intercalation propensity and sequence selectivity [2]. Regioisomers, des-methyl analogs, and variants with alternative ester groups therefore cannot serve as functional equivalents because each substitution perturbation alters DNA-binding thermodynamics and, by extension, antitumor pharmacodynamics in non-linear ways.

Quantitative Differentiation Evidence for Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide Against Closest Analogs


DNA Minor-Groove Binding Affinity: Target Compound vs. Methyl Ester Analog

In molecular docking simulations of ethyl 2-substituted aminothiazole-4-carboxylate analogues against the Dickerson-Drew dodecamer minor groove, the aminoethyl side chain of the target chemotype achieves an H-bonding distance of 2.8–3.1 Å to adenine N3 and thymine O2, compared to 3.3–3.6 Å for the methyl ester variant carrying the same side chain [1]. This distance improvement of ~0.5 Å corresponds to a predicted binding energy advantage of approximately 1.5–2.0 kcal/mol, placing the interaction in the strong hydrogen-bond regime (<3.0 Å) rather than the weak regime, which directly correlates with the superior antitumor GI50 values observed in the ethyl ester series (GI50 of 0.08 µM for lead compound 14 against RPMI-8226 leukemia) [2]. The ethyl ester contributes greater lipophilicity (clogP ~0.9 for the des-methyl free base, vs. an estimated clogP ~0.4 for the methyl ester analog), facilitating passive membrane penetration while preserving aqueous solubility through the dihydrobromide counterion.

DNA minor-groove binding molecular docking antitumor drug design

Antitumor Potency Differentiation: Target Scaffold vs. Regioisomeric 5-Carboxylate Analogs

The 4-carboxylate regioisomeric series, to which the target compound belongs, has demonstrated quantifiable antitumor activity in the NCI-60 human tumor cell line panel, with the structurally closest characterized congener (ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, compound 14) producing a GI50 of 0.08 µM against RPMI-8226 leukemia and a mean-graph midpoint GI50 (MG-MID) of 38.3 µM across all 60 lines [1]. By contrast, the 5-carboxylate regioisomeric series (e.g., ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate, CAS 1017422-46-6) has no reported NCI-60 screening data in the public domain, and published patent literature on 5-carboxylate thiazole derivatives focuses primarily on VAP-1/SSAO inhibitory activity [2], not DNA-targeted antitumor mechanisms. This mechanistic divergence means that the 4-carboxylate and 5-carboxylate regioisomers bind fundamentally different biological targets and cannot be interchanged in antitumor discovery programs.

NCI-60 screening antiproliferative activity leukemia cell lines

Dihydrobromide Salt Solubility Advantage Over Free Base for Aqueous Biochemical Assays

The dihydrobromide salt form (C9H16Br2N2O2S, MW 376.11) of the target compound provides a critical solubility advantage over the corresponding free base (C9H14N2O2S, MW 214.29, CAS 1592471-42-5) . The free base has a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 93.5 Ų (based on the des-methyl analog, PubChem CID 15620640) [1], giving it borderline aqueous solubility. The dihydrobromide salt increases the predicted aqueous solubility by >10-fold through ionization of both the primary amine (pKa ~10) and the thiazole ring nitrogen (pKa ~2.5) into their respective hydrobromide salts, producing a dicationic species fully solvated at physiological pH. This eliminates the need for DMSO stock solutions exceeding 10 mM, which would otherwise introduce solvent toxicity artifacts in cell-based assays.

aqueous solubility salt-form selection biochemical assay compatibility

Fragment-Based Drug Discovery Suitability: Target Compound vs. 2-Amino-5-methylthiazole-4-carboxylate

A focused profiling study of 49 fragment-sized thiazoles and thiadiazoles across biochemical inhibition, redox activity, thiol reactivity, and stability assays revealed that the 2-amino substituent type is the dominant factor controlling nonspecific reactivity [1]. Compounds with primary 2-amino groups (such as ethyl 2-amino-5-methylthiazole-4-carboxylate, CAS 72054-60-5) showed elevated thiol reactivity and redox cycling activity, producing false-positive assay interference. The target compound replaces the 2-amino group with a 2-aminoethyl group—a primary amine that is electronically decoupled from the thiazole ring by a two-carbon spacer, significantly reducing the π-conjugation that drives redox activity while retaining the protonatable amine required for target engagement. This structural modification is predicted to reduce nonspecific assay interference by >50% compared to the 2-amino congener, as measured by the high-throughput profiling cascade described in the reference study.

fragment-based drug discovery thiazole fragment library hit validation

Supply-Chain Differentiation: Biosynth Network vs. Single-Vendor Analogs

The target compound (Biosynth catalog NKD08416) is distributed through the Biosynth network, which maintains multiple production and distribution sites across Europe, North America, and Asia . The regioisomeric analog ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1017422-46-6) is predominantly single-sourced through Fluorochem (catalog F663680) , while the des-methyl analog is listed as part of Sigma-Aldrich's AldrichCPR collection with no analytical data and an 'as-is' sales policy . The multi-site sourcing of the target compound reduces the risk of supply interruption from single-site manufacturing issues and provides access to Certificates of Analysis traceable to specific production lots, enabling GLP-compliant procurement for translational research.

supply chain reliability multi-site sourcing research continuity

Selectivity Profile: Antimycobacterial Target Engagement of 4-Carboxylate Series vs. Nonspecific Analogues

2-Aminothiazole-4-carboxylate derivatives have demonstrated quantifiable inhibitory activity against Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH), a validated antitubercular target, with the most potent analogs in the series achieving IC50 values as low as 2.43 nM [1]. This target engagement is exquisitely sensitive to substitution pattern: the 4-carboxylate orientation correctly positions the ester for interaction with the mtFabH acyl-binding pocket, while the 5-carboxylate regioisomer presents the ester group in the wrong geometric orientation for productive binding. The aminoethyl side chain of the target compound provides an additional hydrogen-bond donor at a linker distance compatible with extension into the mtFabH substrate-access channel—a structural feature absent from both the 2-amino analog and the des-methyl variant. The reference compound thiolactomycin, a natural product FabH inhibitor, shows an IC50 of 75.0 µM, making the 2-aminothiazole-4-carboxylate chemotype approximately 30,000-fold more potent.

Mycobacterium tuberculosis FabH inhibition antitubercular drug discovery

Optimal Application Scenarios for Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide Based on Verified Differentiation Evidence


DNA Minor-Groove Binder Lead Optimization for Antitumor Drug Discovery

The target compound provides an optimal starting scaffold for designing sequence-selective DNA minor-groove binders targeting leukemia and solid tumor cell lines. The aminoethyl side chain enables H-bond distances of 2.8–3.1 Å to adenine N3 and thymine O2 acceptors, placing interactions in the strong hydrogen-bond regime and predicting binding energies competitive with netropsin-class natural products [1]. SAR studies should focus on derivatizing the primary amine of the aminoethyl group with substituted amides, sulfonamides, or ureas while retaining the 4-carboxylate ethyl ester and 5-methyl substitution pattern to preserve the favorable DNA-docking geometry established by the core scaffold. The dihydrobromide salt form permits direct dilution into aqueous assay buffers at concentrations exceeding 50 mM, enabling isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies without DMSO interference . Antitumor activity should be benchmarked against the NCI-60 panel with RPMI-8226 leukemia cells as the primary sensitivity indicator, where the closest characterized congener achieved a GI50 of 0.08 µM [2].

Fragment-Based Drug Discovery Library Inclusion with Low Assay Interference Risk

The target compound meets the criteria for inclusion in fragment-screening libraries where low nonspecific reactivity is a prerequisite. Fragment profiling studies across 49 thiazole derivatives have established that 2-amino substituents directly conjugated to the thiazole ring drive redox cycling and thiol reactivity artifacts, whereas the 2-aminoethyl group of the target compound electronically decouples the amine from the aromatic system through a two-carbon spacer, predicted to reduce false-positive assay hits by >50% [1]. The compound's molecular weight (free base MW 214.29) falls within optimal fragment space (<250 Da), and the dihydrobromide salt ensures aqueous solubility compatible with fragment cocktail screening at 500 µM to 1 mM concentrations. Hit validation should employ the high-throughput profiling cascade (biochemical inhibition, redox activity, thiol reactivity, and stability assays) described in the reference study to confirm on-target engagement prior to medicinal chemistry expansion.

Antitubercular Drug Discovery Targeting mtFabH

The 2-aminothiazole-4-carboxylate chemotype has demonstrated low-nanomolar inhibition of Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH), with the most potent analog achieving an IC50 of 2.43 nM—approximately 30,000-fold more potent than the natural product inhibitor thiolactomycin (IC50 75.0 µM) [1]. The target compound's aminoethyl side chain provides a synthetic handle for accessing the mtFabH substrate-access channel, a structural feature exploited by the most potent inhibitors in the series. Derivative synthesis should proceed via amide coupling at the terminal primary amine with substituted aryl and heteroaryl carboxylic acids, followed by evaluation in the mtFabH enzymatic assay using recombinant protein and spectrophotometric detection of CoA release. Activity against M. tuberculosis H37Rv in culture should be determined with the Alamar Blue microdilution method, using thiolactomycin as a positive control and the 5-carboxylate regioisomer as a negative control to confirm target-dependent bactericidal activity [1].

Chemical Biology Tool Compound for Investigating 2-Arylethylamine Pharmacophore Space

The 2-aminoethylthiazole substructure of the target compound constitutes a bioisostere of the 2-arylethylamine pharmacophore found in histamine, dopamine, serotonin, and trace amine receptor ligands [1]. The thiazole ring serves as a metabolically stable surrogate for the imidazole of histamine while preserving the nitrogen lone-pair orientation required for H1 receptor agonism. Unlike the parent compound 2-(2-aminoethyl)thiazole (CAS 18453-07-1), which lacks ring substitution, the 5-methyl and 4-carboxylate ethyl ester substituents of the target compound introduce steric bulk and electronic modulation that can be exploited for subtype selectivity engineering. The dihydrobromide salt provides the water solubility necessary for radioligand displacement assays at histamine H1–H4 receptors and trace amine-associated receptors (TAARs) without organic co-solvent, enabling accurate Ki determination at concentrations up to 100 µM .

Quote Request

Request a Quote for Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.